N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure and potential biological activities. This compound belongs to the class of oxazepines and sulfonamides, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is C23H30N2O6S, and it has a molecular weight of approximately 434.458 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepin core along with a methoxy and dimethyl-substituted benzene sulfonamide moiety. This configuration may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant biological activities. Notably:
- Kinase Inhibition : Derivatives of oxazepines have been studied for their potential as kinase inhibitors. Kinases play crucial roles in various cellular processes including cancer progression and inflammatory responses.
- RIP1 Kinase Inhibition : Specific studies have focused on the inhibition of receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 is associated with inflammatory diseases and programmed cell death pathways. Inhibition may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Here are some notable findings:
Study | Findings |
---|---|
Kinase Activity Assay | Demonstrated that oxazepine derivatives can inhibit specific kinases involved in cancer cell signaling pathways. |
Inflammatory Response Modulation | Compounds showed potential in modulating pathways related to apoptosis and necrosis through RIP1 kinase inhibition. |
Pharmacokinetic Properties | The presence of isobutyl and dimethyl groups enhances the lipophilicity of the compound, potentially improving bioavailability. |
Potential Applications
Given its structural characteristics and biological activity, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) could have applications in:
- Pharmaceutical Development : As a candidate for developing new treatments targeting kinase-related pathways.
- Research Tools : Useful in studying cellular mechanisms related to inflammation and cancer.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-19-12-18(8-9-20(19)31-14-24(5,6)23(26)27)25-32(28,29)22-11-17(4)16(3)10-21(22)30-7/h8-12,15,25H,13-14H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZWEZRAHNBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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